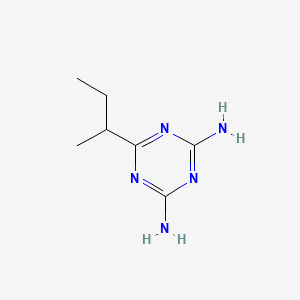

1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)-

Description

Historical Evolution of s-Triazine Core Scaffold Development

The origins of s-triazine chemistry trace back to the 19th century, with Justus von Liebig’s isolation of melamine in 1834. Liebig’s work on nitrogen-rich compounds laid the groundwork for understanding triazine reactivity, though practical synthesis methods remained elusive until Ulric Nef’s 1895 breakthrough. Nef’s reaction of hydrogen cyanide with ethanol in hydrochloric acid yielded 1,3,5-triazine, albeit with a modest 10% efficiency. A pivotal advancement came in 1954, when Grundmann and Kreutzberger optimized this protocol using hydrogen chloride and cyanide, achieving higher yields via a 2,4,6-trichloro-1,3,5-triazine intermediate.

Modern synthetic routes bifurcate into two strategies: (1) nucleophilic displacement of chlorides from cyanuric chloride, and (2) trimerization of nitriles to form symmetric triazines. The latter method, exemplified by the cyclization of alkyl nitriles, has proven particularly effective for introducing branched substituents like the 1-methylpropyl group. These methodological strides have expanded access to triazine derivatives, enabling systematic studies of substituent effects.

Positional Isomerism and Substituent Effects in 6-(1-Methylpropyl) Derivatives

The 6-position of s-triazines serves as a critical site for modulating molecular properties. Introducing a 1-methylpropyl group at this position induces steric and electronic perturbations that influence solubility, crystallinity, and intermolecular interactions. Comparative studies of triazine isomers reveal that substituent placement alters bond angles within the heterocyclic ring, with C–N–C angles deviating from the ideal 120° in hexagonal systems.

The branched 1-methylpropyl group enhances lipophilicity compared to linear alkyl chains, as evidenced by logP values derived from PubChem data. This modification also impacts hydrogen-bonding capacity: the diamine groups at positions 2 and 4 engage in intermolecular interactions, while the bulky 6-substituent creates steric hindrance that can impede π-stacking. Such effects are quantified in Table 1, which contrasts key parameters across triazine derivatives.

Table 1: Comparative Properties of Selected s-Triazine Derivatives

This table highlights how branching at the 6-position increases hydrophobicity (higher logP) and conformational flexibility (rotatable bonds), factors critical in drug membrane permeability and protein binding.

Theoretical Frameworks for Triazine-Based Molecular Design

Computational chemistry has revolutionized triazine derivative optimization. Density functional theory (DFT) studies on 6-(1-methylpropyl)-1,3,5-triazine-2,4-diamine reveal distinct charge distribution patterns: the triazine core exhibits a partial positive charge (+0.3 e) at each nitrogen, while the 1-methylpropyl group contributes electron-donating inductive effects. These electronic profiles guide reactivity predictions in nucleophilic aromatic substitution reactions.

Molecular dynamics simulations further elucidate solvent interactions. In aqueous environments, the diamine groups form hydrogen bonds with water molecules, whereas the 1-methylpropyl substituent induces localized hydrophobic domains. This duality enables applications in amphiphilic polymer design, where triazines act as crosslinking agents with tunable solubility.

Retrosynthetic analysis frameworks prioritize cyanuric chloride as a starting material for 6-substituted derivatives. As shown in Figure 1, sequential displacement of chlorides with amines permits controlled functionalization. The 1-methylpropyl group is typically introduced via Grignard or organozinc reagents in the final substitution step, ensuring regioselectivity.

Figure 1: Retrosynthetic Pathway for 6-(1-Methylpropyl)-1,3,5-triazine-2,4-diamine

Cyanuric Chloride

→ Step 1: NH3 substitution at Position 2

→ Step 2: Methylamine substitution at Position 4

→ Step 3: 1-Methylpropylmagnesium bromide at Position 6

This approach underscores the interplay between theoretical modeling and synthetic execution in triazine chemistry.

Properties

CAS No. |

30354-74-6 |

|---|---|

Molecular Formula |

C7H13N5 |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

6-butan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C7H13N5/c1-3-4(2)5-10-6(8)12-7(9)11-5/h4H,3H2,1-2H3,(H4,8,9,10,11,12) |

InChI Key |

OSJMZDRFYMQBMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC(=NC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines. The chlorine atoms on cyanuric chloride are sequentially substituted under controlled temperature conditions to introduce the desired amino substituents.

- The first substitution usually occurs at low temperature (0 to 10 °C) to selectively replace one chlorine atom.

- Subsequent substitutions are carried out at higher temperatures, often up to reflux, to introduce the remaining amino groups.

This stepwise substitution allows for the selective introduction of the 1-methylpropyl amino group at position 6 while maintaining amino groups at positions 2 and 4.

Specific Preparation from Cyanuric Chloride and Amines

According to patent EP0101735A1 and WO1983002943A1, the preparation involves the following key steps:

Dissolution of Cyanuric Chloride: Cyanuric chloride (0.25 mole) is dissolved in cold water (about 1 °C) in a three-necked flask under stirring.

Addition of 1-Methylpropylamine: The 1-methylpropylamine (or its derivative) is slowly added to the cyanuric chloride solution at ice-bath temperatures (approximately -7 to 9 °C) to substitute one chlorine atom selectively.

Reaction Time and Temperature: The reaction mixture is stirred for approximately 5.5 hours at this low temperature to ensure controlled substitution and to avoid polysubstitution or side reactions.

Isolation of Intermediate: The resulting solid is filtered, washed with water, and dried to obtain a white solid intermediate.

Substitution of Remaining Chlorines: The remaining chlorine atoms at positions 2 and 4 are substituted by ammonia or other primary amines under reflux conditions to yield the diamino substitution pattern.

Purification: The crude product is purified by recrystallization from a hexane-toluene mixture (2:1 ratio), yielding a pure compound with melting point approximately 93.5 °C.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Product/Notes |

|---|---|---|---|---|

| 1 | Cyanuric chloride dissolved in water | 1 | - | Starting material |

| 2 | Addition of 1-methylpropylamine | -7 to 9 | 5.5 hours | Mono-substituted triazine intermediate |

| 3 | Filtration and washing | Ambient | - | White solid intermediate |

| 4 | Substitution of remaining chlorines with ammonia or primary amines | Reflux (~60-100) | Several hours (overnight) | 2,4-diamino-6-(1-methylpropyl)-1,3,5-triazine |

| 5 | Recrystallization (hexane-toluene 2:1) | Ambient | - | Pure final product, mp ~93.5 °C |

Alternative One-Pot Synthesis Approach

A more recent methodology reported in the Journal of Heterocyclic Chemistry (2008) describes a facile one-pot synthesis of 2,4-diamino-6-substituted s-triazines, which can be adapted for the 1-methylpropyl substituent:

- The procedure involves treating proguanil or chloroproguanil derivatives with acyl chlorides or alkyl chlorooxoacetates in pyridine at ice-cold temperatures.

- The mixture is then refluxed overnight to achieve good yields of the desired 2,4-diamino-6-substituted triazine derivatives.

- This method offers a streamlined synthesis with fewer isolation steps and good overall yields.

In-Depth Analysis of Reaction Mechanism and Yield

Mechanistic Insights

- The nucleophilic aromatic substitution on cyanuric chloride proceeds via displacement of chlorine atoms by amines.

- The first substitution is kinetically favored at low temperature due to the higher reactivity of the chlorine atoms.

- Subsequent substitutions require higher temperatures to overcome steric hindrance and electronic effects from the first substituent.

- The 1-methylpropyl substituent at position 6 influences the reactivity of the remaining chlorines, necessitating careful temperature control.

Yield and Purity

- Yields of the mono-substituted intermediate are reported around 56% in some cases.

- Final purified products typically have melting points in the range of 91-94 °C, indicating good purity.

- Recrystallization from hexane-toluene mixtures is effective for purification.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C9H16N5 (for 1,3,5-triazine-2,4-diamine, 6-(1-methylpropyl)-) |

| Melting Point | 91-94 °C (depending on purity) |

| Reaction Yield (mono-substitution) | ~56% |

| Solvents Used | Water, hexane, toluene, pyridine |

| Typical Reaction Time | 5.5 hours (low temp substitution), overnight (reflux) |

| Temperature Range | -7 to 9 °C (initial substitution), 20-60 °C or reflux (further substitutions) |

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- undergoes various chemical reactions, including:

Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, and bases. For example, halogenation reactions can be carried out using chlorine or bromine under controlled conditions to yield halogenated triazine derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, in its role as a herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby disrupting the electron transport chain and leading to the death of the plant . In medicinal applications, its mechanism of action may involve the inhibition of specific enzymes or signaling pathways that are critical for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among triazine derivatives influence their biological activity, stability, and applications. Below is a comparative analysis:

Physicochemical Properties

Biological Activity

1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- (CAS No. 542-02-9) is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₄H₇N₅

- Molecular Weight : 125.13 g/mol

- Structure : The compound features a triazine ring with two amino groups and a propyl substituent at the 6-position.

| Property | Value |

|---|---|

| CAS Number | 542-02-9 |

| Molecular Formula | C₄H₇N₅ |

| Molecular Weight | 125.13 g/mol |

| Boiling Point | Not available |

| H-bond Acceptors | 3 |

| H-bond Donors | 2 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. In particular, compounds similar to 1,3,5-triazine-2,4-diamine have shown selective antiproliferative activity against various cancer cell lines.

Case Study : A study evaluated a series of 6,N₂-diaryl-1,3,5-triazine-2,4-diamines against triple-negative breast cancer cells (MDA-MB231). The most potent compound in this series exhibited a GI50 value of 1 nM against MDA-MB231 cells while showing minimal effects on non-cancerous cells . This selectivity indicates the potential for these compounds as targeted cancer therapies.

The mechanisms through which 1,3,5-triazine derivatives exert their biological effects include:

- Enzyme Inhibition : The presence of amino groups allows these compounds to interact with various enzymes, potentially inhibiting their activity.

- Induction of Apoptosis : Studies suggest that these compounds can induce programmed cell death in cancer cells through various pathways .

Pharmacological Profile

The pharmacokinetic properties of 1,3,5-triazine derivatives indicate favorable absorption and distribution characteristics:

- GI Absorption : High

- Blood-Brain Barrier Penetration : No

- CYP450 Interaction : None reported for major isoforms .

These properties suggest that while the compound may not penetrate the central nervous system effectively, it could be beneficial in treating peripheral conditions or localized cancers.

Toxicity and Safety

The safety profile of triazine derivatives is crucial for their therapeutic application. Current data indicate low toxicity levels in preliminary studies; however, comprehensive toxicity assessments are necessary before clinical applications can be considered.

Q & A

Basic: What are the optimized synthetic routes for 6-(1-methylpropyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution on cyanuric chloride derivatives. Key steps include:

- Step 1: Reacting cyanuric chloride with 1-methylpropylamine under controlled temperatures (0–5°C) in anhydrous solvents (e.g., THF or DCM) to substitute the 6-position chlorine .

- Step 2: Sequential substitution of the remaining chlorines with ammonia or amines under reflux conditions (60–80°C).

Yield optimization requires: - Catalysts: Use of triethylamine to neutralize HCl and drive the reaction .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity for secondary substitutions .

- Monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.